molecular formula C16H14ClNO2 B268300 N-[2-(allyloxy)phenyl]-4-chlorobenzamide

N-[2-(allyloxy)phenyl]-4-chlorobenzamide

Cat. No. B268300
M. Wt: 287.74 g/mol
InChI Key: NTQDRLLPRCKNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)phenyl]-4-chlorobenzamide, commonly known as ALLO-ACA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse biological activities.

Scientific Research Applications

ALLO-ACA has shown promising results in various scientific research applications. It has been found to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. ALLO-ACA has also been found to inhibit the growth of bacteria, including antibiotic-resistant strains, indicating its potential as an antibacterial agent. Additionally, ALLO-ACA has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of ALLO-ACA is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in cell growth and proliferation, leading to its anti-tumor effects. ALLO-ACA may also disrupt bacterial cell membranes, leading to its antibacterial effects. Additionally, ALLO-ACA may modulate the activity of inflammatory mediators, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
ALLO-ACA has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. ALLO-ACA has also been found to decrease the production of reactive oxygen species, which are known to contribute to inflammation and oxidative stress. Additionally, ALLO-ACA has been found to modulate the activity of immune cells, indicating its potential as an immunomodulatory agent.

Advantages and Limitations for Lab Experiments

ALLO-ACA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. ALLO-ACA has also been found to have low toxicity, indicating its potential as a safe and effective therapeutic agent. However, ALLO-ACA has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain assays. Additionally, ALLO-ACA has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.

Future Directions

There are several future directions for the research on ALLO-ACA. One potential direction is to further investigate its anti-tumor activity and its potential as a cancer therapy. Another direction is to explore its antibacterial activity and its potential as an antibacterial agent. Additionally, further research is needed to understand the mechanism of action of ALLO-ACA and its effects on different cell types. Finally, the pharmacokinetics and pharmacodynamics of ALLO-ACA need to be studied in vivo to determine its potential as a therapeutic agent.
Conclusion
In conclusion, ALLO-ACA is a synthetic compound that has shown promising results in various scientific research applications. Its anti-tumor, antibacterial, and anti-inflammatory properties make it a potential candidate for cancer therapy, antibacterial agents, and inflammatory diseases. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.

Synthesis Methods

The synthesis of ALLO-ACA involves the reaction of 4-chlorobenzoic acid with 2-allyloxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure ALLO-ACA.

properties

Product Name

N-[2-(allyloxy)phenyl]-4-chlorobenzamide

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

4-chloro-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C16H14ClNO2/c1-2-11-20-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h2-10H,1,11H2,(H,18,19)

InChI Key

NTQDRLLPRCKNKZ-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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